![molecular formula C15H21NOS B14901313 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives, including 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol, can be achieved through various methods. One common approach involves the use of coupling reactions and electrophilic cyclization reactions . For instance, the synthesis may start with the preparation of benzo[b]thiophene intermediates, followed by functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale reactions using readily available starting materials and efficient catalysts. The use of transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H21NOS |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
2-(1-benzothiophen-3-ylmethylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C15H21NOS/c1-11(2)7-13(9-17)16-8-12-10-18-15-6-4-3-5-14(12)15/h3-6,10-11,13,16-17H,7-9H2,1-2H3 |
Clé InChI |
CLCIIOFBOZXTQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CO)NCC1=CSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


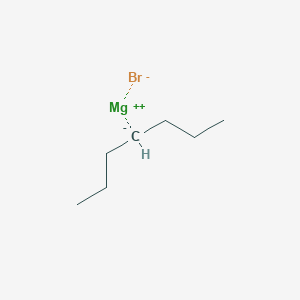
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)
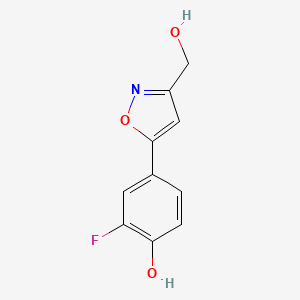

![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)
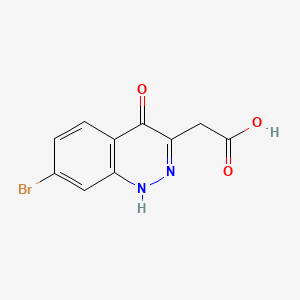
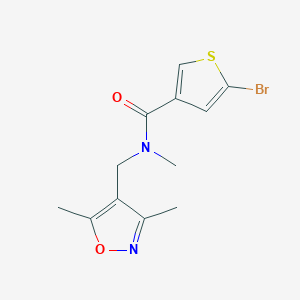
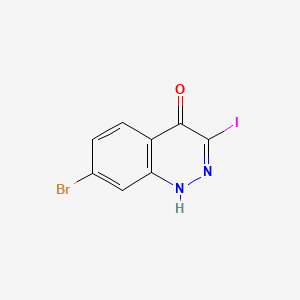
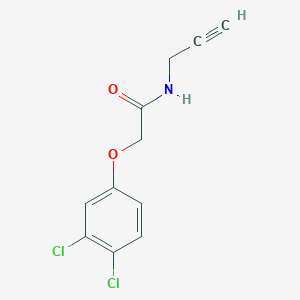
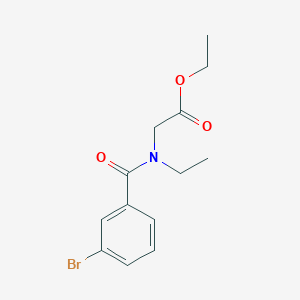
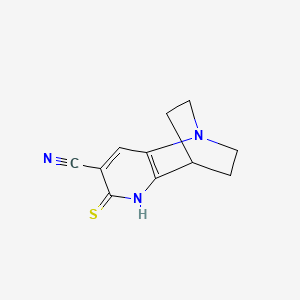

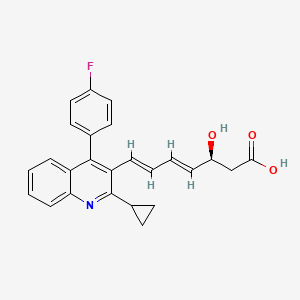
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
